
6-Bromo-1-methyl-2,3,4,9-tetrahydro-1H-carbazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Bromo-1-methyl-2,3,4,9-tetrahydro-1H-carbazole is a brominated derivative of tetrahydrocarbazole
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-1-methyl-2,3,4,9-tetrahydro-1H-carbazole typically involves the bromination of 1-methyl-2,3,4,9-tetrahydro-1H-carbazole. This can be achieved using brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like carbon tetrachloride (CCl₄) under reflux conditions .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH₄) to yield reduced forms of the compound.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, selenium dioxide.
Reduction: Lithium aluminum hydride.
Substitution: Sodium methoxide.
Major Products Formed:
Oxidation: Oxidized derivatives such as 6-bromo-1-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one.
Reduction: Reduced forms of the compound.
Substitution: Substituted derivatives with various functional groups.
科学研究应用
6-Bromo-1-methyl-2,3,4,9-tetrahydro-1H-carbazole has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmacologically active compounds.
Material Science: The compound is used in the development of organic semiconductors and other advanced materials.
Biological Studies: It serves as a probe in biological studies to understand the interactions of brominated carbazoles with biological systems.
作用机制
The mechanism of action of 6-Bromo-1-methyl-2,3,4,9-tetrahydro-1H-carbazole involves its interaction with specific molecular targets. The bromine atom enhances the compound’s ability to interact with enzymes and receptors, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and derivative of the compound .
相似化合物的比较
6-Bromo-2,3,4,9-tetrahydro-1H-carbazole: Similar in structure but lacks the methyl group at the 1-position.
1-Methyl-2,3,4,9-tetrahydro-1H-carbazole: Similar but lacks the bromine atom.
6-Bromo-1-methyl-1H-indole: A related compound with an indole structure instead of a carbazole.
Uniqueness: 6-Bromo-1-methyl-2,3,4,9-tetrahydro-1H-carbazole is unique due to the presence of both a bromine atom and a methyl group, which confer distinct chemical and biological properties.
属性
CAS 编号 |
646038-00-8 |
|---|---|
分子式 |
C13H14BrN |
分子量 |
264.16 g/mol |
IUPAC 名称 |
6-bromo-1-methyl-2,3,4,9-tetrahydro-1H-carbazole |
InChI |
InChI=1S/C13H14BrN/c1-8-3-2-4-10-11-7-9(14)5-6-12(11)15-13(8)10/h5-8,15H,2-4H2,1H3 |
InChI 键 |
NDRMMDOKLOFYQE-UHFFFAOYSA-N |
规范 SMILES |
CC1CCCC2=C1NC3=C2C=C(C=C3)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


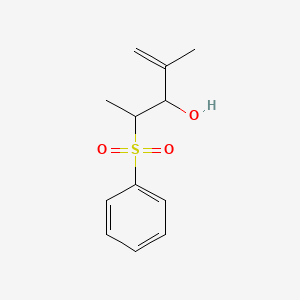
![(2S)-N-(tert-Butyl)-2-{[4-({[5-(phenylsulfonyl)-2-(trifluoromethyl)phenyl]sulfonyl}amino)piperidin-1-yl]carbonyl}pyrrolidine-1-carboxamide](/img/structure/B12609768.png)

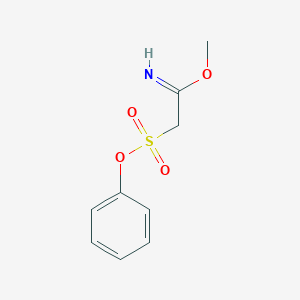
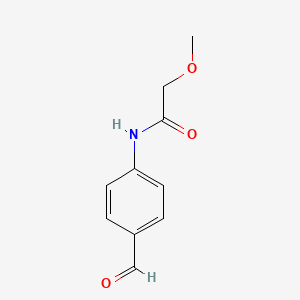
![4-{4-[4-(3-Chloro-4-methoxyphenyl)piperidin-4-yl]phenyl}pyridine](/img/structure/B12609787.png)
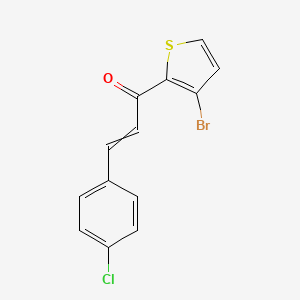
![3-[Ethoxy(dimethoxy)silyl]propane-1-thiol](/img/structure/B12609796.png)

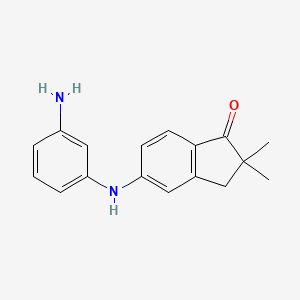
![{11-[(Prop-2-yn-1-yl)oxy]undecyl}phosphonic acid](/img/structure/B12609834.png)
![N-[2-(1-Hydroxypropan-2-yl)phenyl]acetamide](/img/structure/B12609854.png)
![[[14-Amino-1-(diethoxyphosphoryloxyamino)-14-iminotetradecylidene]amino] diethyl phosphate](/img/structure/B12609860.png)
propanedinitrile](/img/structure/B12609867.png)
